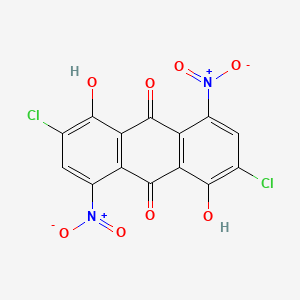
1,5-Dihydroxy-2,6-dichloro-4,8-dinitroanthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dihydroxy-2,6-dichloro-4,8-dinitroanthraquinone is an organic compound with the chemical formula C14H6Cl2N2O8. It is a yellow crystalline solid known for its applications in various fields, including dye manufacturing and scientific research .
Vorbereitungsmethoden
The synthesis of 1,5-Dihydroxy-2,6-dichloro-4,8-dinitroanthraquinone typically involves the use of anthraquinone as a starting material. The process includes several steps:
Nitration: Anthraquinone is nitrated to introduce nitro groups at specific positions.
Chlorination: The nitrated anthraquinone undergoes chlorination to add chlorine atoms.
Hydroxylation: Finally, hydroxyl groups are introduced to obtain the desired compound
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
1,5-Dihydroxy-2,6-dichloro-4,8-dinitroanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Halogen atoms can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,5-Dihydroxy-2,6-dichloro-4,8-dinitroanthraquinone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.
Biology: The compound’s unique chemical properties make it useful in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other advanced materials
Wirkmechanismus
The mechanism of action of 1,5-Dihydroxy-2,6-dichloro-4,8-dinitroanthraquinone involves its interaction with molecular targets through its functional groups. The hydroxyl and nitro groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The pathways involved depend on the specific application and the environment in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1,5-Dihydroxy-2,6-dichloro-4,8-dinitroanthraquinone can be compared with other similar compounds such as:
1,5-Dihydroxy-4,8-dinitroanthraquinone: Lacks chlorine atoms, leading to different reactivity and applications.
1,8-Dihydroxy-4,5-dinitroanthraquinone: Different positioning of hydroxyl and nitro groups affects its chemical behavior.
1,5-Dihydroxy-2,6-dichloroanthraquinone: Absence of nitro groups alters its properties and uses
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and makes it valuable for specialized applications .
Eigenschaften
CAS-Nummer |
6883-99-4 |
|---|---|
Molekularformel |
C14H4Cl2N2O8 |
Molekulargewicht |
399.1 g/mol |
IUPAC-Name |
2,6-dichloro-1,5-dihydroxy-4,8-dinitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H4Cl2N2O8/c15-3-1-5(17(23)24)7-9(11(3)19)14(22)8-6(18(25)26)2-4(16)12(20)10(8)13(7)21/h1-2,19-20H |
InChI-Schlüssel |
TXYTTXSUKPOZPN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=C(C(=C1Cl)O)C(=O)C3=C(C2=O)C(=C(C=C3[N+](=O)[O-])Cl)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


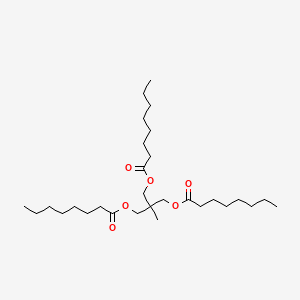

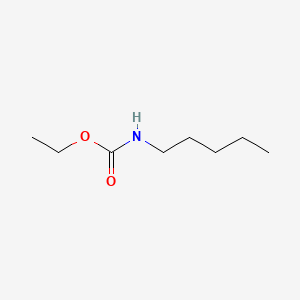
![3-Thiazolidineacetic acid, 4-oxo-5-[[3-(phenylmethyl)-2(3H)-benzoxazolylidene]ethylidene]-2-thioxo-](/img/structure/B13802426.png)
![1-[3-Methyl-2-(1-pyrrolidinyl)cyclobutyl]ethanone](/img/structure/B13802429.png)
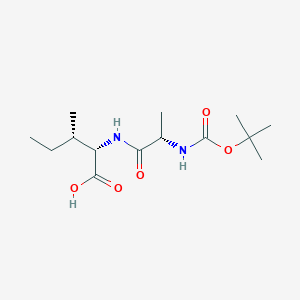
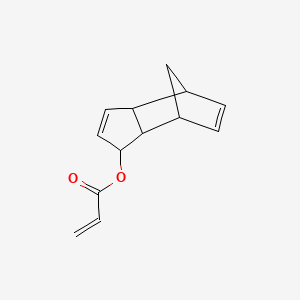

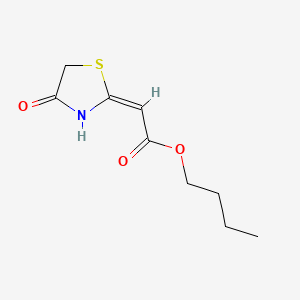
![2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-(2-hydroxypropyl)-dimethylazanium;hydrogen sulfate](/img/structure/B13802461.png)

![2-(Propylamino)-6,7-dihydropyrimido[4,5-d]pyridazine-5,8-dione](/img/structure/B13802482.png)
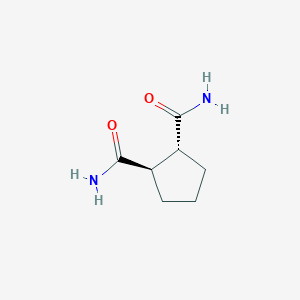
![[(Pentafluoroethyl)sulfanyl]benzene](/img/structure/B13802498.png)
